Z-Gly-Arg-Thiobenzyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29N5O4S |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

S-benzyl (2S)-5-(diaminomethylideneamino)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanethioate |

InChI |

InChI=1S/C23H29N5O4S/c24-22(25)26-13-7-12-19(21(30)33-16-18-10-5-2-6-11-18)28-20(29)14-27-23(31)32-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,27,31)(H,28,29)(H4,24,25,26)/t19-/m0/s1 |

InChI Key |

GAFSJNMDBJDBDD-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z-Gly-Arg-Thiobenzyl Ester

This technical guide provides a comprehensive overview of the mechanism of action for the chromogenic substrate Z-Gly-Arg-Thiobenzyl Ester (Z-G-R-SBzl), tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is a synthetic substrate designed for the specific and sensitive detection of trypsin-like protease activity. Its mechanism of action is a two-step enzymatic and chemical process.

Step 1: Enzymatic Cleavage

The substrate incorporates a specific peptide sequence, Glycyl-Arginine, which is recognized by the active site of trypsin and other related serine proteases. The enzyme catalyzes the hydrolysis of the thiobenzyl ester bond. This cleavage releases a free thiol in the form of thiobenzyl alcohol. The presence of the benzyloxycarbonyl (Z) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases.

Step 2: Chromogenic Reaction

The released thiobenzyl alcohol is highly reactive and, in the presence of a chromogenic disulfide reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), undergoes a rapid reaction. This reaction produces a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The intensity of the yellow color produced by TNB²⁻ is directly proportional to the amount of thiobenzyl alcohol released, and thus to the activity of the protease. The rate of color formation can be monitored spectrophotometrically at a wavelength of 412 nm.

Quantitative Kinetic Data

The efficiency of this compound as a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values are enzyme-specific. Below is a summary of available kinetic data for the interaction of this substrate with various proteases.

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Trypsin (bovine) | 24 - 45 | ~6.5 | ~1.4 x 10⁵ | Fiedler et al. |

| Tissue Plasminogen Activator (t-PA) | 290 | 1.8 | 6.2 x 10³ | Rånby & Wallén |

| Thrombin (human) | 13 | 1.2 | 9.2 x 10⁴ | |

| Kallikrein (human plasma) | 100 | 7.0 | 7.0 x 10⁴ |

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Detailed Experimental Protocol: Trypsin Activity Assay

This protocol outlines a standard procedure for measuring trypsin activity using this compound and DTNB.

A. Reagents and Buffers:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

-

Substrate Stock Solution: 10 mM this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

DTNB Stock Solution: 10 mM DTNB in assay buffer.

-

Trypsin Solution: A stock solution of trypsin of known concentration, diluted to the desired working concentration in assay buffer.

B. Assay Procedure:

-

Prepare the Reaction Mixture: In a 1 mL cuvette, combine:

-

850 µL of Assay Buffer

-

50 µL of 10 mM DTNB Stock Solution

-

50 µL of 10 mM Substrate Stock Solution

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 50 µL of the diluted trypsin solution to the cuvette, mix gently by inversion.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Record the increase in absorbance at 412 nm (A₄₁₂) over time, typically for 5-10 minutes. The rate of reaction should be linear during the initial phase.

C. Data Analysis:

-

Calculate the rate of reaction (ΔA₄₁₂/min) from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation. The molar extinction coefficient (ε) for TNB²⁻ at 412 nm and pH 8.0 is 13,600 M⁻¹cm⁻¹.

-

Enzyme Activity (U/mL) = (ΔA₄₁₂/min) / (ε * l) * (V_total / V_enzyme) * 10⁶

-

Where:

-

ε = 13,600 M⁻¹cm⁻¹

-

l = path length of the cuvette (typically 1 cm)

-

V_total = total volume of the assay (e.g., 1 mL)

-

V_enzyme = volume of the enzyme solution added (e.g., 0.05 mL)

-

10⁶ is the factor to convert to micromoles (µmol).

-

-

-

Visualizations: Diagrams of Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reaction mechanism.

Caption: Experimental workflow for a typical protease assay using this compound.

Caption: Chemical reaction mechanism of the this compound assay.

Z-Gly-Arg-Thiobenzyl Ester: An In-depth Technical Guide to its Substrate Specificity for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Arg-Thiobenzyl Ester (Z-GR-SBzl) is a synthetic chromogenic substrate widely utilized in the characterization of serine protease activity. Its chemical structure, featuring a scissile thiobenzyl ester bond following an arginine residue, makes it a target for trypsin-like serine proteases, which preferentially cleave at the carboxyl side of basic amino acids. This guide provides a comprehensive overview of the substrate specificity of this compound, detailed experimental protocols for its use, and the underlying principles of its application in serine protease research.

Serine proteases play a crucial role in a vast array of physiological processes, including blood coagulation, fibrinolysis, digestion, and immunity. Consequently, they are significant targets for drug discovery and development. The characterization of the activity and inhibition of these enzymes relies on the availability of sensitive and specific substrates. This compound serves as a valuable tool in this context, enabling the kinetic analysis of enzyme activity through a straightforward spectrophotometric assay.

Substrate Specificity and Kinetic Parameters

The specificity of a protease for a particular substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m value reflects the affinity of the enzyme for the substrate, with a lower K_m indicating higher affinity. The k_cat value, also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency and substrate specificity.

To facilitate direct comparison and future research, the following table is provided as a template for researchers to populate with experimentally determined kinetic parameters for this compound with various serine proteases.

| Serine Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Thrombin | Data not available | Data not available | Data not available |

| Plasmin | Data not available | Data not available | Data not available |

| Trypsin | Data not available | Data not available | Data not available |

| Plasma Kallikrein | Data not available | Data not available | Data not available |

| Factor Xa | Data not available | Data not available | Data not available |

| Urokinase | Data not available | Data not available | Data not available |

| Tissue Plasminogen Activator (tPA) | Data not available | Data not available | Data not available |

Researchers are encouraged to contribute to the scientific literature by determining and publishing these values.

Experimental Protocols

The enzymatic hydrolysis of this compound can be continuously monitored spectrophotometrically by detecting the release of the thiobenzyl alcohol product. This is typically achieved by including a thiol-reactive chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), in the assay mixture. The reaction of the liberated thiol with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

General Assay Protocol for Serine Protease Activity

This protocol provides a general framework for determining the kinetic parameters of a serine protease using this compound. The specific concentrations of the enzyme, substrate, and DTNB may need to be optimized for each specific protease.

Materials:

-

Serine Protease of interest

-

This compound (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Microplate reader or spectrophotometer capable of reading absorbance at 412 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare the desired assay buffer and adjust the pH.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-20 mM).

-

DTNB Stock Solution: Dissolve DTNB in the assay buffer to a concentration of 10 mM.

-

Enzyme Solution: Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

-

-

Assay Setup:

-

Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and DTNB at a final concentration of 0.1-0.5 mM.

-

Add the serine protease to the reaction mixture to a final concentration that yields a linear rate of product formation over the desired time course.

-

Pre-incubate the enzyme-DTNB mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

-

Initiation of the Reaction:

-

To initiate the enzymatic reaction, add a small volume of the this compound stock solution to the reaction mixture. The final substrate concentration should be varied to determine the K_m. A typical starting range is 0.1 to 5 times the expected K_m.

-

Immediately start monitoring the increase in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. The rate can be calculated using the Beer-Lambert law: V₀ (M/s) = (ΔAbs/Δt) / (ε × l) where:

-

ΔAbs/Δt is the change in absorbance per unit time.

-

ε is the molar extinction coefficient of TNB (typically ~14,150 M⁻¹cm⁻¹ at 412 nm).

-

l is the path length of the cuvette or the well.

-

-

Plot the initial rates (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the K_m and V_max: V₀ = (V_max × [S]) / (K_m + [S])

-

Calculate k_cat from V_max and the enzyme concentration ([E]): k_cat = V_max / [E]

-

Mandatory Visualizations

Serine Protease Catalytic Mechanism

The following diagram illustrates the general mechanism of substrate hydrolysis by a serine protease, highlighting the roles of the catalytic triad (Ser, His, Asp).

Caption: General mechanism of serine protease-catalyzed hydrolysis.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps involved in determining the kinetic parameters of a serine protease using this compound.

Caption: Workflow for kinetic analysis of serine proteases.

Conclusion

This compound is a valuable and versatile tool for the study of serine proteases. Its utility in a simple and continuous chromogenic assay allows for the determination of key kinetic parameters, providing insights into enzyme function, substrate specificity, and inhibitor efficacy. While a comprehensive database of its kinetic constants across all serine proteases is yet to be fully established, the detailed experimental protocols provided in this guide will enable researchers to expand our understanding of this important class of enzymes. The continued use and characterization of substrates like this compound will undoubtedly contribute to advancements in enzymology and the development of novel therapeutics targeting serine proteases.

References

Z-Gly-Arg-Thiobenzyl Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Z-Gly-Arg-Thiobenzyl Ester, a chromogenic substrate widely utilized in biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed information to support the effective use of this compound in the laboratory.

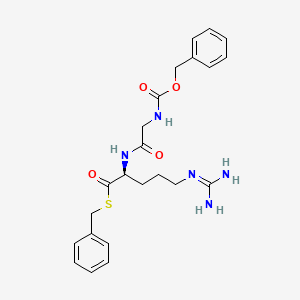

Chemical Structure and Properties

This compound is a synthetic tripeptide derivative with a molecular formula of C23H29N5O4S and a molecular weight of approximately 471.57 g/mol .[1][2] Its structure features a benzyloxycarbonyl (Z) group protecting the N-terminus of the glycine residue, followed by an arginine residue, and a C-terminal thiobenzyl ester.[3][4] This specific arrangement of a recognizable peptide sequence and a chromogenic leaving group makes it a valuable tool for studying serine proteases.

The IUPAC name for this compound is S-benzyl (2S)-5-{[amino(imino)methyl]amino}-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]pentanethioate.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H29N5O4S | [1][2] |

| Molecular Weight | 471.57 g/mol (not including TFA salt) | [1][2] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (100 mg/mL) and water.[1] | |

| Storage (Powder) | -80°C for 2 years or -20°C for 1 year. | [5] |

| Storage (Stock Solution) | -80°C for 6 months or -20°C for 1 month (sealed, away from moisture).[5] |

Mechanism of Action and Detection

This compound serves as a substrate for a variety of serine proteases, including trypsin, thrombin, and plasminogen activators.[1][6] The enzymatic cleavage occurs at the thioester bond, releasing benzylthiol (thiobenzyl alcohol). This free thiol can then react with a chromogenic reagent, allowing for the continuous monitoring of enzyme activity via spectrophotometry.

Two common methods for detection are:

-

Ellman's Reagent (DTNB): 5,5'-dithiobis(2-nitrobenzoic acid) reacts with the liberated thiol to produce 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm (ε = 13,600 M⁻¹cm⁻¹).[3]

-

4,4'-dithiodipyridine: This reagent reacts with the thiol to form 4-thiopyridone, which can be detected at 324 nm (ε = 19,800 M⁻¹cm⁻¹).[1][7]

The enzymatic hydrolysis of this compound follows Michaelis-Menten kinetics.[4] While specific kinetic constants can vary depending on the enzyme and assay conditions, a reported Km value for the C1s protease is approximately 0.16 mM.[3]

Experimental Protocols

General Enzymatic Assay Protocol (using DTNB)

This protocol provides a general workflow for measuring the activity of a serine protease using this compound and DTNB.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM HEPES or Tris-HCl, pH 7.4-8.0.[4]

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

DTNB Stock Solution: Prepare a stock solution of DTNB in the assay buffer.

-

Enzyme Solution: Prepare a solution of the protease of interest in the assay buffer.

-

-

Assay Procedure:

-

In a microplate well or cuvette, combine the assay buffer, DTNB solution, and substrate solution to the desired final concentrations. A typical substrate concentration range is 0.1-1.0 mM.[4]

-

Initiate the reaction by adding the enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm at a constant temperature (typically 25-37°C).[4]

-

Record the absorbance at regular intervals to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the rate of TNB formation using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹), b is the path length of the cuvette or well, and c is the change in concentration of TNB.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Enzyme Activity Assay

Caption: Workflow for a typical enzyme activity assay.

Synthesis

Applications in Research

This compound is a versatile tool with numerous applications in protease research, including:

-

Enzyme activity screening: Rapidly determining the activity of serine proteases in purified samples or complex biological mixtures.

-

Inhibitor screening: Identifying and characterizing potential inhibitors of specific proteases, which is crucial in drug discovery.

-

Kinetic studies: Determining the kinetic parameters (Km and Vmax) of proteases to understand their efficiency and substrate specificity.

-

Diagnostic assays: Developing assays to measure the levels of specific proteases in clinical samples.

Conclusion

This compound remains a valuable and widely used tool for the study of serine proteases. Its well-defined chemical properties, coupled with straightforward and sensitive detection methods, make it an ideal substrate for a variety of research and drug development applications. This guide provides a comprehensive overview to assist researchers in effectively utilizing this important biochemical reagent.

References

- 1. mpbio.com [mpbio.com]

- 2. This compound [mpbiochina.com]

- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound () for sale [vulcanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, MP Biomedicals Quantity: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]

Z-Gly-Arg-Thiobenzyl Ester: A Technical Guide for Studying Plasminogen Activator Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the chromogenic substrate, Z-Gly-Arg-Thiobenzyl Ester, in the characterization and study of plasminogen activator function. This document provides a comprehensive overview of the substrate, detailed experimental protocols for its use, and a review of the associated signaling pathways of key plasminogen activators, namely tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

Introduction to this compound

This compound is a synthetic chromogenic substrate designed for the sensitive detection of serine proteases, particularly plasminogen activators.[1][2][3] Its chemical structure features a tripeptide sequence (Gly-Arg) recognized by these enzymes, an N-terminal blocking group (Z, benzyloxycarbonyl) to prevent unwanted enzymatic degradation, and a C-terminal thiobenzyl ester.[4] Upon enzymatic cleavage at the arginine residue, a thiol-containing leaving group is released. This thiol can then react with a chromogenic agent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, to produce a quantifiable color change that is directly proportional to the enzyme's activity.[5]

Quantitative Data on Plasminogen Activator Substrates

Table 1: Kinetic Parameters of Chromogenic Substrates for Tissue Plasminogen Activator (tPA)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| S-2288 (H-D-Ile-Pro-Arg-pNA) | 130 | 10.8 | 0.083 |

| S-2322 (H-D-Val-Gly-Arg-pNA) | 1100 | 7.3 | 0.0066 |

| S-2403 (pyro-Glu-Phe-Lys-pNA) | 200 | 15 | 0.075 |

Note: Data is compiled from various sources and serves as a reference. Actual values may vary depending on assay conditions.

Table 2: Kinetic Parameters of Chromogenic Substrates for Urokinase-Type Plasminogen Activator (uPA)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| S-2444 (pyro-Glu-Gly-Arg-pNA) | 90 | 13.5 | 0.15 |

| Z-Val-Gly-Arg-pNA | 250 | - | - |

| Z-Gly-Gly-Arg-AMC | - | - | - |

Note: Data is compiled from various sources and serves as a reference. "pNA" denotes p-nitroanilide, and "AMC" denotes 7-amino-4-methylcoumarin. Dashes indicate where data was not available in the reviewed literature.

Experimental Protocols

Direct Kinetic Assay of Plasminogen Activator Activity

This protocol describes a direct method for determining the kinetic parameters of tPA or uPA using this compound.

Materials:

-

Purified single-chain or two-chain tPA or uPA

-

This compound

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare a stock solution of DTNB in the assay buffer.

-

Prepare a series of dilutions of the plasminogen activator (tPA or uPA) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add a fixed concentration of DTNB to each well.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding a fixed concentration of the plasminogen activator to each well.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the rate of substrate hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot V₀ against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Caption: Workflow for the direct kinetic assay of plasminogen activators.

Signaling Pathways of Plasminogen Activators

Plasminogen activators play crucial roles in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Their functions are mediated through complex signaling pathways.

Urokinase-Type Plasminogen Activator (uPA) Signaling

The binding of uPA to its cell surface receptor, the urokinase-type plasminogen activator receptor (uPAR), initiates a cascade of signaling events. uPAR, being a glycosylphosphatidylinositol (GPI)-anchored protein, lacks an intracellular domain and thus relies on interactions with other transmembrane proteins, such as integrins and G-protein coupled receptors, to transduce signals. This leads to the activation of several downstream pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, which in turn regulate cell proliferation, survival, and migration.

Caption: The uPA/uPAR signaling cascade leading to cellular responses.

Tissue Plasminogen Activator (tPA) Signaling

tPA signaling is multifaceted and can be initiated through its interaction with several cell surface receptors, including the low-density lipoprotein receptor-related protein-1 (LRP-1) and Annexin A2. Binding of tPA to these receptors can trigger intracellular signaling cascades independent of its proteolytic activity on plasminogen. For instance, the interaction with LRP-1 can lead to the activation of the MAPK/ERK pathway, while binding to Annexin A2 can also modulate cellular functions.

Caption: Overview of tPA signaling through LRP-1 and Annexin A2.

Conclusion

This compound serves as a valuable tool for researchers studying the function of plasminogen activators. Its use in direct kinetic assays allows for the characterization of enzyme activity and the screening of potential inhibitors or activators. Understanding the intricate signaling pathways of tPA and uPA is crucial for elucidating their roles in health and disease, and for the development of novel therapeutic strategies targeting these important enzymes. While specific kinetic data for this compound with tPA and uPA remains to be fully documented, the methodologies and comparative data presented in this guide provide a solid foundation for its application in the field.

References

- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the kinetics and mechanism of the papain-catalyzed hydrolysis of esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromogenic Assays Using Z-Gly-Arg-Thiobenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of chromogenic assays utilizing the synthetic substrate Z-Gly-Arg-Thiobenzyl Ester. This substrate is a valuable tool for the sensitive detection and quantification of serine proteases, particularly plasminogen activators like urokinase and plasmin. This document outlines the core mechanism of action, detailed experimental protocols, and the necessary components for the successful implementation of this assay in a research and development setting.

Core Principle of the Assay

The chromogenic assay using this compound is a two-step enzymatic reaction designed for the specific and sensitive measurement of serine protease activity. The fundamental principle lies in the enzymatic cleavage of a thioester bond within the substrate, leading to the release of a thiol group, which then reacts with a chromogenic agent to produce a quantifiable color change.

Step 1: Enzymatic Cleavage

The assay begins with the specific recognition and cleavage of the this compound substrate by a target serine protease. The enzyme hydrolyzes the thiobenzyl ester bond, releasing a free thiol group in the form of thiobenzyl alcohol. The tripeptide sequence, Glycyl-Arginine, provides specificity for proteases that recognize and cleave at the C-terminal side of arginine residues.

Step 2: Chromogenic Reaction

The liberated thiobenzyl alcohol, containing a free sulfhydryl (-SH) group, readily reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). This reaction results in the formation of a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB²⁻), a bright yellow anion. The intensity of the yellow color is directly proportional to the amount of TNB²⁻ produced, which in turn is stoichiometric with the enzymatic activity of the protease. The absorbance of the resulting solution is measured spectrophotometrically at 412 nm.

Below is a diagram illustrating the signaling pathway of this chromogenic assay:

Z-Gly-Arg-Thiobenzyl Ester solubility and stability in aqueous buffers

An In-depth Technical Guide to the Solubility and Stability of Z-Gly-Arg-Thiobenzyl Ester in Aqueous Buffers

Introduction

This compound, also known as Nα-Carbobenzoxy-glycyl-L-arginine thiobenzyl ester, is a synthetic dipeptide substrate widely used in biochemical assays. Its primary application is the measurement of the activity of trypsin-like serine proteases. The enzyme specifically recognizes and cleaves the peptide bond C-terminal to the arginine residue. This cleavage releases thiobenzyl alcohol, which can then react with a chromogenic agent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a quantifiable color change. Understanding the solubility and stability of this substrate is critical for ensuring accurate and reproducible experimental results.

This guide provides a comprehensive overview of the key chemical properties of this compound, focusing on its behavior in aqueous buffer systems commonly used in research.

Chemical Structure and Properties

The structure of this compound incorporates a hydrophobic N-terminal protecting group (carbobenzoxy, Z) and a thiobenzyl ester at the C-terminus. The presence of the arginine residue provides a positive charge at neutral pH, influencing its solubility. The thioester bond is the site of enzymatic cleavage and is also the primary point of chemical instability, being susceptible to hydrolysis.

Solubility Profile

The solubility of this compound is a balance between the hydrophobic Z-group and the hydrophilic arginine side chain. It generally exhibits limited solubility directly in aqueous buffers.

Best Practices for Solubilization: To achieve a working concentration in an aqueous buffer, a stock solution is typically prepared in a water-miscible organic solvent, which is then diluted into the final assay buffer.

-

Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the most common choices for preparing concentrated stock solutions.

-

Aqueous Buffer Compatibility: After preparation in an organic solvent, the stock solution can be diluted into various aqueous buffers such as phosphate-buffered saline (PBS), Tris, or HEPES. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid interfering with enzyme activity.

Quantitative Solubility Data

| Solvent Type | Solubility | Recommendation |

| Aqueous Buffers (e.g., PBS, Tris) | Very Limited | Not recommended for direct dissolution. |

| Water-Miscible Organic Solvents | Soluble in DMSO, DMF | Recommended for preparing concentrated stock solutions (e.g., 10-100 mM). |

Stability Profile

The stability of this compound is paramount for accurate kinetic measurements, as non-enzymatic degradation can lead to a high background signal. The primary degradation pathway is the hydrolysis of the thioester bond.

Factors Affecting Stability:

-

pH: Thioester bonds are highly susceptible to hydrolysis under neutral to alkaline conditions (pH > 7). The rate of spontaneous hydrolysis increases significantly as the pH becomes more basic. For maximal stability in solution, a slightly acidic pH (pH 5-6) is recommended for storage.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation over time. When in use, solutions should be kept on ice.

-

Aqueous Environment: The presence of water promotes hydrolysis. Therefore, the compound is most stable when stored as a dry powder.

Quantitative Stability Data

Detailed kinetic data on the half-life of this compound across a range of pH values and temperatures is not extensively published. The stability must be determined empirically for the specific conditions of any given assay.

| Condition | Stability Impact | Storage & Handling Recommendation |

| Solid Form | High | Store desiccated at -20°C. |

| Organic Stock Solution (DMSO/DMF) | Moderate | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. |

| Aqueous Working Solution | Low | Prepare fresh immediately before each experiment. Keep on ice. |

| pH > 7.0 | Low (Increased Hydrolysis) | Minimize exposure time; run controls to measure background hydrolysis. |

| pH < 6.5 | Higher | Consider for short-term storage of aqueous solutions if compatible with the assay. |

| Elevated Temperature (>4°C) | Low (Accelerated Hydrolysis) | Avoid. Keep solutions on ice during use. |

Experimental Protocols

Protocol for Preparation of Stock Solution

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous, research-grade DMSO or DMF to achieve the target concentration (e.g., 100 mM).

-

Vortex thoroughly until the solid is completely dissolved.

-

Dispense the stock solution into small-volume aliquots to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol for Assessing Substrate Stability

This protocol provides a framework for determining the rate of non-enzymatic hydrolysis in a specific assay buffer.

-

Preparation: Prepare the desired aqueous assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of DTNB (Ellman's reagent) in the same buffer (e.g., 10 mM).

-

Initiation: Dilute the this compound stock solution into the assay buffer to the final working concentration. At the same time (t=0), add DTNB to the solution. This mixture will serve as the "incubation sample."

-

Measurement: Immediately place the sample in a spectrophotometer and begin monitoring the absorbance at 412 nm. This wavelength corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, the colored product of the reaction between the released thiol and DTNB.

-

Data Collection: Record the absorbance at regular intervals (e.g., every 60 seconds) over a prolonged period (e.g., 30-60 minutes).

-

Analysis: Plot the absorbance at 412 nm versus time. The slope of this line represents the rate of non-enzymatic hydrolysis. This background rate must be subtracted from the rate observed in the presence of the enzyme to determine the true enzymatic activity.

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for a typical enzymatic assay using this compound and DTNB.

Caption: Logical workflow for determining the rate of non-enzymatic substrate hydrolysis.

Conclusion and Recommendations

-

Prioritize Stability: The primary challenge in using this compound is its limited stability in aqueous solutions, particularly at neutral or alkaline pH.

-

Use Organic Stock Solutions: Always prepare concentrated stock solutions in aprotic, water-miscible organic solvents like DMSO or DMF and store them in aliquots at -20°C or below.

-

Prepare Fresh: Working aqueous solutions of the substrate should be prepared immediately before use and kept on ice.

-

Run Controls: Always include a control reaction (without an enzyme) to measure the background rate of spontaneous hydrolysis under your specific assay conditions (buffer, pH, temperature). This background rate must be subtracted from your enzyme-catalyzed rate for accurate results.

-

Empirical Validation: Due to the lack of extensive published data, it is essential to empirically validate the solubility and stability of this compound within the specific parameters of your experimental system.

Technical Guide: Z-Gly-Arg-Thiobenzyl Ester in Protease Activity Assays

This technical guide provides comprehensive information on the biochemical properties and applications of Z-Gly-Arg-Thiobenzyl Ester, a chromogenic substrate widely used in protease research. It is intended for researchers, scientists, and professionals involved in drug development and enzymatic studies.

Core Compound Data

This compound is a synthetic peptide derivative designed for the sensitive detection of serine and cysteine protease activity. Its key physicochemical properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 130698-88-3 | |

| Molecular Formula | C23H29N5O4S | |

| Molecular Weight | 471.57 g/mol | |

| Synonyms | Z-Gly-Arg-SBzl, Z-GR-Thiobenzyl Ester |

Principle of Protease Activity Detection

This compound serves as a substrate for various proteases, including plasminogen activators. The enzymatic cleavage of the thiobenzyl ester bond by a protease releases a free thiol group (Thiobenzyl). This thiol subsequently reacts with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or 4,4'-dithiodipyridine, to produce a colored product. The rate of color formation is directly proportional to the protease activity and can be monitored spectrophotometrically.

Enzymatic Cleavage and Detection Pathway

Caption: Enzymatic cleavage of this compound and subsequent chromogenic detection.

Experimental Protocol: Protease Activity Assay

This section details a general protocol for measuring protease activity using this compound and DTNB. This assay can be adapted for various serine and cysteine proteases.

Materials:

-

This compound

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2)

-

Protease sample (purified enzyme or cell lysate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

-

DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

-

Working Substrate/DTNB Solution: On the day of the experiment, prepare a working solution containing the desired final concentrations of the substrate and DTNB in the assay buffer. A common starting point is 1 mM this compound and 0.5 mM DTNB.

-

-

Assay Setup:

-

Add 50 µL of the working substrate/DTNB solution to each well of a 96-well microplate.

-

Include control wells:

-

Blank: 50 µL of assay buffer without the enzyme.

-

Positive Control: A known concentration of a relevant protease.

-

Negative Control: A sample known to have no protease activity or a sample with a protease inhibitor.

-

-

-

Enzyme Reaction:

-

Add 50 µL of the protease sample to the appropriate wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Immediately place the microplate in a plate reader pre-set to the desired temperature (typically 25°C or 37°C).

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a total duration of 15-30 minutes. This kinetic reading will monitor the rate of color development.

-

-

Data Analysis:

-

For each sample, calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank control from the rates of all other samples.

-

The protease activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion being 13,260 M⁻¹cm⁻¹.

-

Experimental Workflow Diagram

Caption: A generalized workflow for a protease activity assay using this compound.

Methodological & Application

Application Notes and Protocols: Z-Gly-Arg-Thiobenzyl Ester Assay for Trypsin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a crucial role in digestion and various physiological and pathological processes. Its enzymatic activity is tightly regulated, and aberrant activity is implicated in diseases such as pancreatitis and cancer. Accurate measurement of trypsin activity is therefore essential for basic research and drug development. The Z-Gly-Arg-Thiobenzyl Ester assay is a continuous colorimetric method for quantifying trypsin activity. This assay utilizes a specific synthetic substrate, this compound, which is cleaved by trypsin. The cleavage releases a thiobenzyl ester group, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 405 nm.

Principle of the Assay

The this compound assay is based on a two-step reaction:

-

Enzymatic Cleavage: Trypsin specifically cleaves the peptide bond on the carboxyl side of the arginine residue in the this compound substrate. This reaction releases a free thiol group in the form of thiobenzyl alcohol.

-

Colorimetric Detection: The released thiobenzyl alcohol reacts with DTNB in a thiol-disulfide exchange reaction. This reaction produces a mixed disulfide and the TNB anion, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of TNB formation is directly proportional to the trypsin activity in the sample.

Data Presentation

The quantitative data for this assay can be summarized in the following tables for easy comparison and reference.

Table 1: Reagent and Buffer Composition

| Reagent/Buffer | Component | Concentration |

| Assay Buffer | Tris-HCl | 50 mM, pH 8.0 |

| CaCl₂ | 10 mM | |

| Substrate Stock Solution | This compound | 10 mM in DMSO |

| DTNB Stock Solution | 5,5'-dithiobis-(2-nitrobenzoic acid) | 10 mM in DMSO |

| Trypsin Standard Stock | Trypsin | 1 mg/mL in 1 mM HCl |

Table 2: Experimental Parameters

| Parameter | Value |

| Final Substrate Concentration | 0.1 - 1 mM |

| Final DTNB Concentration | 0.2 - 0.5 mM |

| Final Trypsin Concentration | 1 - 10 µg/mL |

| Incubation Temperature | 25°C or 37°C |

| Wavelength for Absorbance Reading | 405 nm |

| Reaction Time | 5 - 15 minutes (kinetic) |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

-

Dissolve 6.057 g of Tris base in 800 mL of distilled water.

-

Add 1.47 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with distilled water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM this compound):

-

Dissolve the appropriate amount of this compound in DMSO to achieve a 10 mM concentration.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

DTNB Stock Solution (10 mM):

-

Dissolve 39.6 mg of DTNB in 10 mL of DMSO.

-

Store in a light-protected container at 4°C.

-

-

Trypsin Standard Stock Solution (1 mg/mL):

-

Dissolve 10 mg of trypsin in 10 mL of cold 1 mM HCl.

-

Prepare fresh working dilutions of trypsin in Assay Buffer just before use.

-

Assay Procedure (96-well plate format)

-

Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, prepare the reaction mixture as follows:

-

Add x µL of Assay Buffer.

-

Add 10 µL of 10 mM DTNB stock solution (final concentration 0.5 mM).

-

Add 10 µL of 10 mM this compound stock solution (final concentration 0.5 mM).

-

The total volume in each well should be brought to 180 µL with Assay Buffer.

-

-

Prepare Blanks and Standards:

-

Blank: In separate wells, add 180 µL of the reaction mixture without the trypsin sample. Add 20 µL of Assay Buffer instead of the enzyme.

-

Trypsin Standards: Prepare a serial dilution of the trypsin stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2, 5, 10 µg/mL).

-

-

Initiate the Reaction:

-

Add 20 µL of the trypsin sample or standard to the appropriate wells containing the reaction mixture.

-

The final reaction volume will be 200 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to the desired temperature (25°C or 37°C).

-

Measure the absorbance at 405 nm every minute for 5 to 15 minutes.

-

Data Analysis and Calculation

-

Calculate the Rate of Reaction (ΔA/min):

-

For each sample and standard, plot the absorbance at 405 nm against time.

-

Determine the initial linear portion of the curve and calculate the slope (ΔA/min).

-

-

Calculate Trypsin Activity:

-

The activity of trypsin can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (V_total / V_sample) * D Where:

-

ΔA/min is the rate of change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[1]

-

l is the path length of the light in the cuvette or microplate well (in cm). For a standard 96-well plate with 200 µL, this is typically around 0.5 cm, but should be determined for the specific plate and reader used.

-

V_total is the total reaction volume (in mL).

-

V_sample is the volume of the enzyme sample added (in mL).

-

D is the dilution factor of the enzyme sample.

-

-

Mandatory Visualizations

Caption: Workflow for the this compound assay.

References

Application Notes: Continuous Assay of Protease Activity Using Z-Gly-Arg-Thiobenzyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromogenic substrate Z-Gly-Arg-Thiobenzyl ester (Z-G-R-S-Bzl) is a valuable tool for the continuous kinetic analysis of trypsin-like serine proteases. This application note provides a detailed protocol for its use in a continuous enzyme assay. The assay relies on the enzymatic cleavage of the thiobenzyl ester bond by the protease, which releases a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be continuously monitored by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme's activity, allowing for real-time kinetic studies.

This method is particularly useful for determining enzyme kinetics, including Michaelis-Menten parameters (Km and Vmax), and for screening potential enzyme inhibitors. The high sensitivity and continuous nature of the assay make it a robust and efficient tool in drug discovery and enzymology research.

Principle of the Assay

The enzymatic reaction and subsequent chromogenic reaction can be summarized as follows:

-

Enzymatic Cleavage: The protease specifically recognizes and cleaves the peptide sequence, releasing a thiol-containing product.

-

Z-Gly-Arg-S-Bzl + H₂O --(Protease)--> Z-Gly-Arg-OH + HS-Bzl (Thiobenzyl alcohol)

-

-

Chromogenic Reaction: The released thiol (HS-Bzl) reacts with DTNB in a stoichiometric manner to produce the chromophore TNB.

-

HS-Bzl + DTNB --> TNB-S-Bzl + TNB²⁻ + H⁺

-

The rate of TNB formation is monitored by the increase in absorbance at 412 nm.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride (Substrate)

-

DTNB (Ellman's Reagent)

-

Trypsin (or other target protease)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader with absorbance detection at 412 nm

Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

-

DTNB Stock Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Store protected from light at 4°C.

-

Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL) in a suitable buffer (e.g., 1 mM HCl). The final concentration in the assay will need to be optimized.

Assay Protocol for Enzyme Activity Measurement

-

Prepare the reaction mixture in a 96-well plate by adding the following in order:

-

Assay Buffer

-

DTNB solution (final concentration of 0.5 mM)

-

Substrate solution (final concentration will vary for kinetic studies, e.g., 0.1 mM for a standard assay)

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

Data Analysis

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

-

Rate (M/s) = (ΔAbs/min) / (ε * l)

-

Where ε is the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm) and l is the path length of the sample in cm.

-

-

For Michaelis-Menten kinetics, repeat the assay with varying substrate concentrations and plot the initial velocity (V₀) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Trypsin

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/min) |

| 10 | 5.8 |

| 20 | 10.5 |

| 40 | 17.2 |

| 80 | 25.0 |

| 160 | 33.3 |

| 320 | 40.0 |

| Calculated Km | 75 µM |

| Calculated Vmax | 50 µM/min |

Table 2: Inhibition of Trypsin by Benzamidine

| Inhibitor [Benzamidine] (µM) | % Inhibition |

| 0 | 0 |

| 5 | 25.3 |

| 10 | 48.9 |

| 20 | 70.1 |

| 40 | 85.5 |

| Calculated IC₅₀ | 10.2 µM |

Visualizations

Experimental Workflow

Caption: Workflow for the continuous enzyme assay.

Signaling Pathway Example: Coagulation Cascade

Caption: Simplified diagram of the coagulation cascade.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High background absorbance | Spontaneous hydrolysis of the substrate. Instability of DTNB. | Prepare fresh substrate and DTNB solutions. Run a control reaction without the enzyme to measure the background rate and subtract it from the enzyme-catalyzed rate. |

| No or low enzyme activity | Incorrect pH of the assay buffer. Inactive enzyme. Presence of an inhibitor. | Verify the pH of the buffer. Use a fresh enzyme stock. Ensure no contaminating inhibitors are present in the reagents. |

| Non-linear reaction rate | Substrate depletion. Enzyme instability. Product inhibition. | Use a lower enzyme concentration or a higher substrate concentration. Check the stability of the enzyme under assay conditions. Perform progress curve analysis to check for product inhibition. |

| Precipitation in the well | Low solubility of the substrate or inhibitor in the aqueous buffer. | Increase the final concentration of DMSO (usually up to 5% v/v is tolerated by most enzymes). Ensure all components are fully dissolved before starting the assay. |

Application Notes and Protocols for Measuring Plasmin Activity using Z-Gly-Arg-Thiobenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease that plays a critical role in the fibrinolytic system, is a key target in cardiovascular research and drug development. Accurate and reliable measurement of plasmin activity is essential for understanding its physiological and pathological roles, as well as for screening potential inhibitors or activators. This document provides a detailed application note and protocol for a robust and sensitive colorimetric assay to determine plasmin activity using the chromogenic substrate Z-Gly-Arg-Thiobenzyl Ester.

The assay is based on a coupled enzymatic reaction. Plasmin specifically hydrolyzes the this compound substrate, releasing a thiobenzyl group. This thiol product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the plasmin activity.[1][2]

Principle of the Assay

The enzymatic reaction and subsequent color development proceed in two steps:

-

Enzymatic Cleavage: Plasmin recognizes and cleaves the peptide sequence of the this compound, releasing a free thiol group (Thiobenzyl).

-

Colorimetric Reaction: The released thiol reacts with DTNB, reducing it to TNB, which has a characteristic yellow color and a strong absorbance at 412 nm.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the plasmin activity assay using a thiobenzyl ester substrate and DTNB.

Table 1: Reagent and Assay Parameters

| Parameter | Value | Reference |

| Substrate | This compound | |

| Coupling Reagent | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | [1][2] |

| Wavelength of Detection | 412 nm | [2] |

| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ | [2] |

| Recommended pH | 7.5 - 8.5 | [3] |

| Recommended Temperature | 37 °C |

Table 2: Kinetic Parameters of Human Plasmin

| Substrate | Km (µM) | Vmax (µmol/min/CTA unit/ml) | Reference |

| p-nitrobenzyl p-toluenesulfonyl-l-arginine* | 78 | 0.31 | [4] |

Experimental Protocols

This section provides a detailed protocol for measuring the activity of purified plasmin.

Materials and Reagents

-

Human Plasmin (active)

-

This compound (Substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.5

-

Dimethyl sulfoxide (DMSO) for dissolving substrate

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Incubator set to 37°C

Reagent Preparation

-

Assay Buffer (0.1 M Sodium Phosphate, pH 7.5): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 7.5.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.

-

DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. Protect from light and store at 4°C. Prepare fresh for optimal results.

-

Plasmin Standard Solutions: Prepare a series of dilutions of active human plasmin in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 nM).

Assay Procedure

The following workflow outlines the steps for performing the plasmin activity assay.

Detailed Steps:

-

Set up the Microplate:

-

Blank: 100 µL of Assay Buffer.

-

Standards: 50 µL of each plasmin standard dilution.

-

Samples: 50 µL of the sample to be tested.

-

-

Prepare the Reaction Mixture: Prepare a master mix of the reaction components to ensure consistency. For each well, the final volume will be 200 µL.

-

Add Reagents to the Wells:

-

Add 50 µL of Assay Buffer to the standard and sample wells.

-

Add 50 µL of 1 mM DTNB working solution (diluted from 10 mM stock in Assay Buffer) to all wells.

-

Add the plasmin standards and samples to the appropriate wells as defined in step 1.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction:

-

Add 50 µL of 1 mM this compound working solution (diluted from 10 mM stock in Assay Buffer) to all wells to start the reaction.

-

-

Measure Absorbance:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Generate a Standard Curve: Plot the rate of reaction (ΔAbs/min) for the plasmin standards against the corresponding plasmin concentrations (nM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

-

Determine Plasmin Activity in Samples: Use the equation from the standard curve to calculate the plasmin activity in the unknown samples.

Calculation of Plasmin Activity:

The activity of plasmin in the sample can be calculated using the following formula based on the Beer-Lambert law:

Plasmin Activity (moles/min) = (ΔAbs/min) / (ε * l)

Where:

-

ΔAbs/min is the rate of change in absorbance at 412 nm.

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[2]

-

l is the path length of the sample in the microplate well (in cm).

Troubleshooting and Considerations

-

High Background Absorbance: This may be due to the presence of free thiols in the sample or reagents.[5] A sample blank (sample without substrate) should be run to correct for this.

-

Non-linear Reaction Rate: This could be due to substrate depletion or enzyme instability. Ensure that the initial linear phase of the reaction is used for rate calculations. The concentrations of the enzyme and substrate may need to be optimized.

-

Interfering Substances: Compounds that absorb at 412 nm or that contain free sulfhydryl groups can interfere with the assay.[5] It is recommended to test for such interference by running appropriate controls.

-

DTNB Instability: DTNB solutions can be unstable, especially at alkaline pH.[5] It is advisable to prepare fresh DTNB solutions for each experiment.

References

- 1. mpbio.com [mpbio.com]

- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 3. endotell.ch [endotell.ch]

- 4. Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays Using Z-Gly-Arg-Thiobenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Arg-Thiobenzyl Ester (Z-GR-SBzl) is a chromogenic substrate widely employed in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for utilizing this compound in HTS assays.

The enzymatic cleavage of the thiobenzyl ester bond in Z-GR-SBzl by a target protease releases a free thiol group. This thiol group reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the enzyme activity and can be monitored spectrophotometrically at 412 nm.

Target Enzymes

This compound is a substrate for a variety of trypsin-like serine proteases that preferentially cleave after arginine residues. Key enzyme targets include:

-

Thrombin: A key enzyme in the coagulation cascade.

-

Factor Xa (FXa): A critical component of the coagulation cascade.

-

Plasmin: The main enzyme of the fibrinolytic system.

-

Urokinase-type Plasminogen Activator (uPA) and Tissue-type Plasminogen Activator (tPA): Activators of plasminogen.

-

Complement C1s and C1r: Serine proteases of the classical complement pathway.

-

Trypsin: A digestive enzyme and a model serine protease.

Data Presentation

Table 1: Representative Kinetic Parameters for Trypsin-like Proteases with Chromogenic Substrates

Note: The following table provides representative kcat/Km values for various trypsin-like proteases with common chromogenic substrates. While specific data for this compound is limited in publicly available literature, these values offer a comparative view of enzyme efficiencies.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Bovine Trypsin | Z-Lys-pNA | 394 | 0.182 | 463 |

| Human Thrombin | S-2238 | 7 | 180 | 2.6 x 10⁷ |

| Human Plasmin | S-2251 | 130 | 11.0 | 8.5 x 10⁴ |

| Human Factor Xa | S-2222 | 1100 | - | 9.0 x 10⁴ |

Data is compiled from various sources and should be considered illustrative. S-2238 (H-D-Phe-Pip-Arg-pNA), S-2251 (D-Val-Leu-Lys-pNA), and S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) are para-nitroanilide (pNA) based chromogenic substrates.

Table 2: HTS Assay Quality Metrics - Z'-Factor Interpretation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the high and low controls.

| Z'-Factor Value | Assay Classification | Interpretation |

| > 0.5 | Excellent | Large separation between positive and negative controls. |

| 0 to 0.5 | Acceptable | Smaller separation, but the assay can be used for screening. |

| < 0 | Unacceptable | Signal from positive and negative controls overlap. |

Experimental Protocols

Protocol 1: General High-Throughput Screening Assay for Trypsin-like Protease Inhibitors

This protocol provides a general framework for a 384-well plate-based HTS assay to screen for inhibitors of a trypsin-like serine protease.

Materials and Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.01% (v/v) Tween-20.

-

Enzyme Stock Solution: Purified trypsin-like protease in assay buffer.

-

Substrate Stock Solution: this compound (e.g., 10 mM in DMSO).

-

DTNB Stock Solution: 10 mM DTNB in assay buffer.

-

Test Compounds: Library of compounds dissolved in DMSO.

-

Positive Control: A known inhibitor of the target enzyme (e.g., aprotinin for trypsin).

-

Negative Control: DMSO.

-

384-well, clear, flat-bottom microplates.

-

Multichannel pipettes or automated liquid handling system.

-

Microplate reader capable of measuring absorbance at 412 nm.

Experimental Workflow:

Application Notes and Protocols for Calculating Enzyme Activity from Z-Gly-Arg-Thiobenzyl Ester Assay Data

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Z-Gly-Arg-Thiobenzyl Ester assay is a widely used method for the continuous measurement of serine and cysteine protease activity. This chromogenic assay relies on the enzymatic cleavage of the thiobenzyl ester substrate, followed by the reaction of the liberated thiol with a chromogenic disulfide reagent, typically 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The resulting colored product, 2-nitro-5-thiobenzoate (TNB), can be quantified spectrophotometrically, allowing for the determination of enzyme kinetics. These application notes provide a detailed protocol for performing this assay, calculating enzyme activity, and interpreting the results.

Principle of the Assay

The assay is a two-step process:

-

Enzymatic Hydrolysis: A protease cleaves the thiobenzyl ester bond of the substrate, this compound, releasing a free thiol group (Thiobenzyl).

-

Chromogenic Reaction: The released thiol reacts with DTNB in a disulfide exchange reaction. This reaction produces a mixed disulfide and the yellow-colored TNB anion, which has a maximum absorbance at 412 nm.[1][2][3][4][5]

The rate of TNB formation is directly proportional to the rate of substrate hydrolysis by the enzyme, thus providing a measure of the enzyme's activity.

Experimental Protocols

Materials and Reagents

| Reagent | Preparation and Storage |

| Assay Buffer | 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA. Store at 4°C. |

| This compound (Substrate) | Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO. Store at -20°C or -80°C for long-term storage.[6] The final working concentration will depend on the enzyme's Michaelis constant (Km) and should be optimized for the specific enzyme being studied. |

| DTNB (Ellman's Reagent) | Prepare a 4 mg/mL stock solution of DTNB in the Assay Buffer.[2] This corresponds to approximately 10 mM. This solution should be prepared fresh. |

| Enzyme Solution | Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course. Store as recommended for the specific enzyme. |

| Microplate Reader or Spectrophotometer | Capable of measuring absorbance at 412 nm. |

| 96-well Microplate or Cuvettes | Optically clear for absorbance readings. |

Assay Procedure

-

Prepare the Reaction Mixture: In a 96-well microplate or cuvette, prepare the reaction mixture by adding the following components in order:

-

Assay Buffer

-

DTNB solution (to a final concentration of 0.1-0.5 mM)

-

This compound solution (to the desired final concentration, e.g., 0.1-1 mM)

-

-

Pre-incubate: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the enzymatic reaction. The final volume of the reaction should be consistent across all wells (e.g., 200 µL for a 96-well plate).

-

Monitor Absorbance: Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader or spectrophotometer.[1][3] Readings should be taken at regular intervals (e.g., every 30 or 60 seconds) for a period that ensures a linear rate of product formation.

-

Controls:

-

Blank (No Enzyme): A reaction mixture containing all components except the enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.

-

Blank (No Substrate): A reaction mixture containing all components except the substrate. This is to ensure the enzyme preparation itself does not cause a change in absorbance.

-

Data Presentation and Calculation of Enzyme Activity

Data Presentation

The raw data, consisting of absorbance readings over time, should be plotted as Absorbance (412 nm) versus Time (minutes). The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

Table 1: Example Raw Data from a Kinetic Assay

| Time (min) | Absorbance (412 nm) - Sample | Absorbance (412 nm) - Blank | Corrected Absorbance |

| 0 | 0.050 | 0.050 | 0.000 |

| 1 | 0.100 | 0.051 | 0.049 |

| 2 | 0.152 | 0.052 | 0.100 |

| 3 | 0.203 | 0.053 | 0.150 |

| 4 | 0.255 | 0.054 | 0.201 |

| 5 | 0.306 | 0.055 | 0.251 |

Calculation of Enzyme Activity

The enzyme activity is calculated using the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)[1][4][5]

-

b is the path length of the light through the sample in cm (for a standard 96-well plate with 200 µL, this is often around 0.5 cm, but should be verified for the specific instrument)

-

c is the concentration of TNB in M (moles/liter)

Step-by-Step Calculation:

-

Determine the Rate of Absorbance Change (ΔA/min): Calculate the slope of the linear portion of the corrected absorbance versus time plot. This represents the initial velocity in absorbance units per minute.

-

Calculate the Rate of TNB Formation (M/min):

-

Rate (M/min) = (ΔA/min) / (ε * b)

-

-

Calculate the Enzyme Activity:

-

Enzyme Activity (µmol/min or U) = [Rate (M/min) * Total Assay Volume (L)] * 10⁶ (µmol/mol)

-

Table 2: Summary of Parameters for Enzyme Activity Calculation

| Parameter | Symbol | Value | Unit |

| Molar Extinction Coefficient of TNB | ε | 14,150 | M⁻¹cm⁻¹ |

| Wavelength for Measurement | λ | 412 | nm |

| Path Length | b | Instrument dependent (e.g., 1 or 0.5) | cm |

| Total Assay Volume | V | To be specified (e.g., 0.0002 for 200 µL) | L |

Specific Activity:

To compare the purity of different enzyme preparations, the specific activity is calculated:

-

Specific Activity (U/mg) = Enzyme Activity (U) / Amount of Protein in the Assay (mg)

Visualizations

Caption: Experimental workflow for the this compound assay.

Caption: Reaction pathway for the chromogenic detection of protease activity.

References

Application Notes and Protocols: Preparation and Use of Z-Gly-Arg-Thiobenzyl Ester Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Arg-thiobenzyl ester is a chromogenic substrate widely utilized in the study of serine and cysteine proteases. Its specific Gly-Arg recognition sequence makes it a sensitive substrate for trypsin-like enzymes, most notably plasminogen activators such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). Enzymatic cleavage of the thiobenzyl ester bond by these proteases releases a free thiol group. This thiol can then react with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be quantified spectrophotometrically. This application note provides detailed protocols for the preparation of this compound working solutions and its application in a typical enzyme activity assay.

Physicochemical Properties and Storage

The this compound substrate is a peptide derivative with a benzyloxycarbonyl (Z) group at the N-terminus, enhancing its stability.

| Property | Value |

| Molecular Formula | C23H29N5O4S |

| Molecular Weight | 471.57 g/mol (as free base) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) and water. |

| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months). The product is hygroscopic; keep cool and dry. |

Signaling Pathways of Key Target Proteases

This compound is a key tool for studying the activity of plasminogen activators, which are critical components of various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.

Experimental Protocols

This section details the preparation of stock and working solutions for a typical protease activity assay using this compound and DTNB.

Materials and Reagents

-

This compound (substrate)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl or HEPES buffer

-

Purified water (e.g., Milli-Q or equivalent)

-

Protease of interest (e.g., uPA, tPA)

Solution Preparation Workflow

Step-by-Step Protocol

1. Preparation of Stock Solutions

-

100 mM this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out 4.72 mg of the substrate and dissolve it in 100 µL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

-

10 mM DTNB Stock Solution:

-

Weigh out 39.6 mg of DTNB.

-

Dissolve in 10 mL of the chosen assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Mix until fully dissolved. This solution can be stored at 4°C for several weeks.

-

2. Preparation of Working Solutions

-

Assay Buffer: Prepare a suitable buffer for your enzyme of interest. A common buffer is 50 mM Tris-HCl or HEPES, pH 7.4–8.0.

-

Working Substrate Solution (0.1 - 1.0 mM):

-

On the day of the experiment, thaw an aliquot of the 100 mM stock substrate.

-

Dilute the stock solution with the assay buffer to the desired final concentration. For example, to make 1 mL of 1 mM working substrate, add 10 µL of the 100 mM stock to 990 µL of assay buffer.

-

Prepare this solution fresh before use.

-

-

Working DTNB Solution (1 mM):

-

Dilute the 10 mM DTNB stock solution 1:10 with the assay buffer. For example, add 100 µL of 10 mM DTNB stock to 900 µL of assay buffer.

-

3. Enzyme Activity Assay Protocol

This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions. The assay measures the rate of 2-nitro-5-thiobenzoate (TNB) formation, which absorbs at 405-412 nm.

| Reagent | Volume per Well (96-well plate) | Final Concentration |

| Assay Buffer | Variable (to 200 µL total volume) | - |

| Enzyme Solution | 20 µL | Varies with enzyme |

| Working DTNB Solution (1 mM) | 20 µL | 100 µM |

| Working Substrate (e.g., 1 mM) | 20 µL | 100 µM |

| Total Volume | 200 µL |

-

Add the assay buffer, enzyme solution, and working DTNB solution to the wells of a microplate.

-

Pre-incubate the plate at the desired temperature (e.g., 25–37°C) for 5 minutes.

-

Initiate the reaction by adding the working substrate solution to each well.

-

Immediately start monitoring the increase in absorbance at 405 nm or 412 nm using a microplate reader in kinetic mode. Record readings every 1-2 minutes for 15-30 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

Controls:

-

No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic substrate hydrolysis.

-

No-substrate control: Replace the substrate solution with an equal volume of assay buffer to establish the baseline absorbance.

Data Interpretation

The rate of the reaction can be calculated using the Beer-Lambert law:

Rate (mol/min) = (ΔA/min) / (ε * l)

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).

-

l is the path length of the cuvette or the well (in cm).

Troubleshooting

-

High background signal: This may be due to spontaneous hydrolysis of the substrate or the presence of reducing agents in the sample. Ensure fresh solutions are used.

-

Low signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may not be optimal.

-

Precipitation: The substrate may precipitate if the concentration of DMSO in the final reaction mixture is too high or if the substrate concentration exceeds its solubility limit in the aqueous buffer.